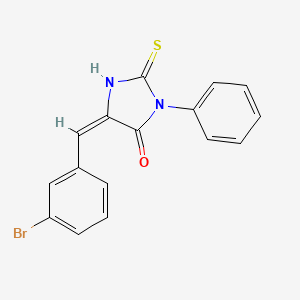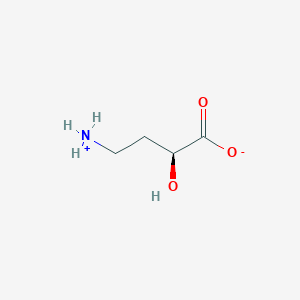
(S)-2-((S)-2-Aminopropanamido)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Norvalinamide, L-alanyl- is a dipeptide compound composed of the amino acids L-norvaline and L-alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipeptides such as L-Norvalinamide, L-alanyl- typically involves the coupling of protected amino acids followed by deprotection steps. One common method is the use of N-carboxyanhydrides (NCAs) of amino acids, which react with amino acid salts in a stepwise manner to form the desired dipeptide . The reaction is usually carried out in a solvent like acetonitrile-water mixture at low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of dipeptides can involve enzymatic methods, such as using nonribosomal peptide synthetases or amino acid ligases, which allow for the efficient and selective formation of peptide bonds . These methods are advantageous due to their specificity and ability to operate under mild conditions, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
L-Norvalinamide, L-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, potentially altering the compound’s properties.
Reduction: This reaction can be used to reduce any oxidized forms of the compound back to their original state.
Substitution: This reaction can involve the replacement of functional groups on the amino acid side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the dipeptide structure.
Aplicaciones Científicas De Investigación
L-Norvalinamide, L-alanyl- has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide bond formation and stability.
Biology: It can be used to investigate the interactions between peptides and biological molecules, such as enzymes and receptors.
Industry: It is used in the development of functional foods and supplements due to its potential health benefits.
Mecanismo De Acción
The mechanism of action of L-Norvalinamide, L-alanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can modulate various biochemical pathways, including those involved in protein synthesis and metabolism . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in nutrition and medicine.
L-Valyl-L-alanine: Known for its unique sorption properties and thermal stability.
Uniqueness
L-Norvalinamide, L-alanyl- is unique due to its specific amino acid composition, which imparts distinct chemical and biological properties. Compared to similar dipeptides, it may offer different stability, reactivity, and biological activity profiles, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H17N3O2 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanamide |
InChI |
InChI=1S/C8H17N3O2/c1-3-4-6(7(10)12)11-8(13)5(2)9/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)/t5-,6-/m0/s1 |
Clave InChI |
IDRDPRCHSIGJPZ-WDSKDSINSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)N)NC(=O)[C@H](C)N |
SMILES canónico |
CCCC(C(=O)N)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


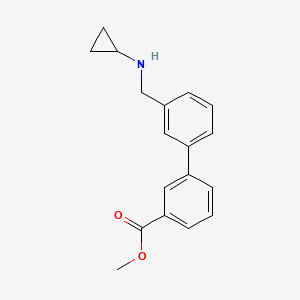
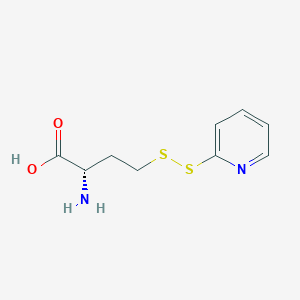
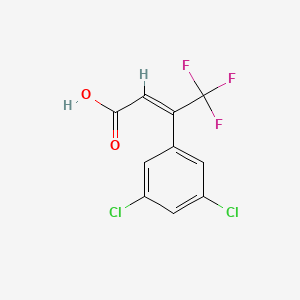
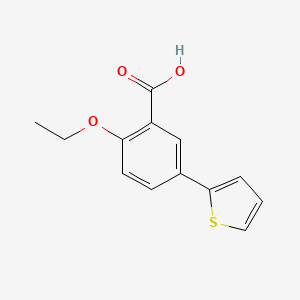
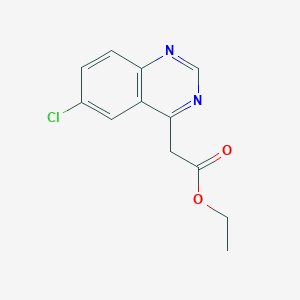
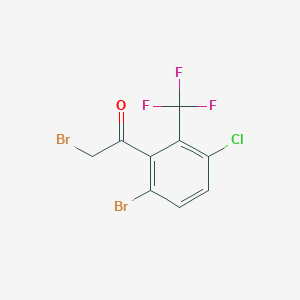
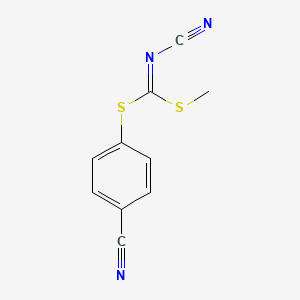
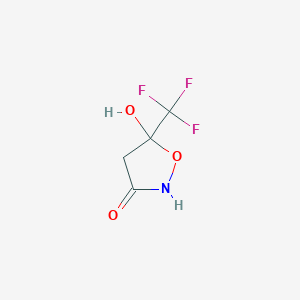
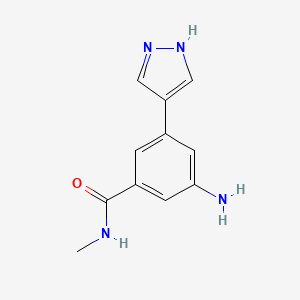
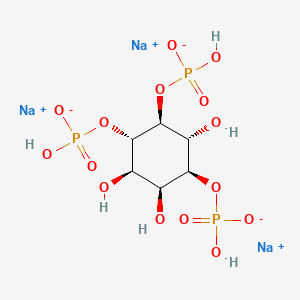
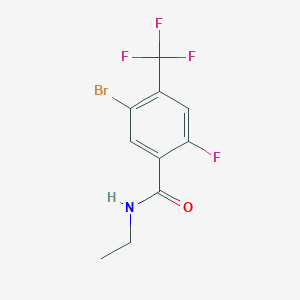
![6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13724410.png)
